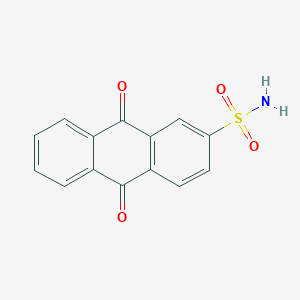

9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined using single-crystal X-ray diffraction. This research highlights the molecular mechanics and structural differences due to sulfonate substitution, impacting the electrochemical and photochemical behaviors of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).

Singlet Diatomic Sulfur Generation

9,10-Epidithio-9,10-dihydroanthracene has been studied for its ability to generate singlet diatomic sulfur, a crucial intermediate in various chemical reactions (Andō, Sonobe, & Akasaka, 1987).

Palladium-Catalyzed Synthesis

Research shows the palladium-catalyzed coupling of 9,10-dibromoanthracene with various compounds, including sulfonamides, to form water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).

Anticancer Agent Development

A study utilized computer-aided prediction and in vitro evaluation to identify potent anticancer agents among dithiocarbamate derivatives of 9,10-anthracenedione (Stasevych et al., 2017).

Reactivity with Nucleophilic Reagents

Research on the reactivity of 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents provides insights into their chemical behaviors (Adam & Winkler, 1983).

Fluorescent Material Development

The synthesis of phenylethynyl substituted aromatic compounds, including 9,10-bis(phenylethynyl)anthracene, offers potential applications in fluorescent materials for chemiluminescence (Hanhela & Paul, 1981).

Charge Transfer Properties

A study explored the electrochemical amphoteric nature of compounds with 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, revealing unusual redox behavior and charge transfer properties (Perepichka et al., 2002).

Selective Sulfurization of Olefins

Research on selective sulfurization using 9,10-epidithio-9,10-dihydroanthracene demonstrates its potential in forming dithiins and episulfides, highlighting the intermediacy of diatomic sulfur (Andō, Sonobe, & Akasaka, 1990).

Applications in Organic Electronics

The features and properties of 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene in molecular electronics are discussed, with applications ranging from molecular wires to photovoltaic devices (Brunetti, Lopez, Atienza, & Martín, 2012).

Biotransformation of Dyes

A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases highlights the enzymatic process and the resulting less toxic products (Pereira et al., 2009).

Wirkmechanismus

- Anti-inflammatory : In vitro studies have shown inhibition of inducible nitric oxide (iNO) and prostaglandin E2 via its action on murine macrophages .

- Modulation of COX-2 : Molecular docking suggests that aloe emodin , from which this compound is derived, may modulate anti-inflammatory activity by affecting the expression of COX-2 .

Eigenschaften

IUPAC Name |

9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQLKRJCKPVXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)

![N-(2,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481915.png)

![4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6481916.png)

![methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481928.png)

![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)

![methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481935.png)

![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)

![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)

![5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B6481943.png)

![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)

![3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide](/img/structure/B6481984.png)